molecular formula C21H23N3O4 B5556940 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide

Cat. No. B5556940
M. Wt: 381.4 g/mol
InChI Key: VPQFHBYQGPXONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide is a chemical compound with various applications in medicinal chemistry. It belongs to a class of compounds that feature the imidazolidine-2,4-dione system, known for its potential biological activities.

Synthesis Analysis

Compounds like 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide are typically synthesized through complex chemical reactions. For example, Duran & Canbaz (2013) reported the synthesis of similar acetamide derivative compounds through reactions involving imidazole-2(3H)-thione derivatives and chloro-acetamide compounds (Duran & Canbaz, 2013).

Molecular Structure Analysis

The molecular structure of such compounds often involves an imidazolidine-2,4-dione system. Sethusankar et al. (2002) described a compound with this system, highlighting its planar structure and the angles formed by its phenyl and acetamide side chains (Sethusankar et al., 2002).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions. The work of Duran & Demirayak (2012) on similar acetamide derivatives involved synthesizing these compounds for anticancer activities, illustrating their chemical versatility (Duran & Demirayak, 2012).

Scientific Research Applications

Radiosynthesis for Metabolism and Mode of Action Studies

  • Research involves the radiosynthesis of compounds for studies on their metabolism and mode of action. For example, chloroacetanilide herbicides and dichloroacetamide safeners have been synthesized at high specific activity to explore their biochemical pathways and interactions within biological systems (Latli & Casida, 1995).

Anticancer, Anti-Inflammatory, and Analgesic Activities

  • Synthesis of 2-(substituted phenoxy) acetamide derivatives has shown potential in developing new chemical entities with anticancer, anti-inflammatory, and analgesic activities. This research contributes to the ongoing search for novel therapeutic agents with improved efficacy and safety profiles (Rani et al., 2014).

Novel Antipsychotic Agents

  • Development of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents demonstrates the application of this chemical structure in creating compounds that exhibit antipsychotic-like profiles without interacting with dopamine receptors, indicating a unique mode of action for treating psychiatric disorders (Wise et al., 1987).

Coordination Complexes and Antioxidant Activity

  • Synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives reveal insights into the self-assembly processes influenced by hydrogen bonding and their potential antioxidant activities. Such studies are crucial for the development of new materials with specific chemical and physical properties (Chkirate et al., 2019).

Corrosion Inhibition Efficiency

  • Investigating the electrochemical behavior of imidazoline derivatives for corrosion inhibition in acid media provides essential data for industrial applications, particularly in protecting metals from corrosion. This research highlights the practical applications of chemical compounds in extending the life of metal structures (Cruz et al., 2004).

properties

IUPAC Name

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-23-18(20(26)24(2)21(23)27)14-19(25)22-12-11-15-7-6-10-17(13-15)28-16-8-4-3-5-9-16/h3-10,13,18H,11-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQFHBYQGPXONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N(C1=O)C)CC(=O)NCCC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.